5-(Naphthalen-1-ylmethoxy)isophthalic acid
Description
Significance of Isophthalic Acid Derivatives as Versatile Organic Linkers in Advanced Materials
Isophthalic acid and its derivatives are highly valued as organic linkers or ligands in the synthesis of advanced materials due to their structural and chemical attributes. cd-bioparticles.net As a dicarboxylic acid, isophthalic acid can bridge metal ions to form one-, two-, or three-dimensional networks. researchgate.netwikipedia.org The 120-degree angle between the two carboxyl groups on the benzene (B151609) ring provides a specific geometric constraint that influences the topology of the resulting coordination polymers. cd-bioparticles.net
The true versatility of isophthalic acid lies in the potential for substitution at the 5-position of the aromatic ring. By introducing different functional groups at this position, researchers can systematically modify the linker's properties, which in turn dictates the characteristics of the final material. nih.gov For example, adding groups can introduce porosity, catalytic activity, specific gas storage capabilities, or unique magnetic and luminescent properties into the framework. nih.govnih.gov This "plug-and-play" approach allows for the creation of a vast library of linkers from a common, readily available starting material, making 5-substituted isophthalates a cornerstone in the construction of functional coordination polymers and MOFs. cd-bioparticles.netnih.gov
Overview of Coordination Chemistry and Metal-Organic Frameworks (MOFs) within Contemporary Materials Science
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. This field provides the fundamental principles for the construction of Metal-Organic Frameworks (MOFs), a class of crystalline porous materials built from metal ions or clusters linked together by organic ligands. researchgate.netresearchgate.net MOFs, also known as porous coordination polymers, have garnered significant attention due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. nih.gov
The modular nature of MOFs—wherein different metal nodes and organic linkers can be combined—allows for an almost infinite number of possible structures. researchgate.net This structural diversity leads to a wide range of applications. MOFs are extensively studied for gas storage and separation, catalysis, chemical sensing, and drug delivery. researchgate.netnih.gov The properties and ultimate function of a MOF are directly related to the choice of its constituent metal clusters and organic linkers, making the careful selection of these building blocks a critical aspect of materials design. cd-bioparticles.net
Rational Design Principles for Functional Organic Ligands in Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.orgsemanticscholar.org In the context of MOFs, the rational design of organic ligands is a paramount strategy for creating materials with specific functions. rsc.org The geometry, rigidity or flexibility, size, and functional groups of the ligand all play crucial roles in determining the final architecture and properties of the framework. rsc.orgacs.org
Key design principles include:
Controlling Connectivity and Topology: The number and arrangement of coordinating groups on a ligand (e.g., the two carboxylates of isophthalic acid) dictate how it will connect to metal centers, thereby influencing the dimensionality and network topology of the resulting framework.
Introducing Functionality: Ligands can be decorated with specific functional groups to impart desired properties. For instance, basic amine groups can be added to enhance CO2 capture, while chiral moieties can be incorporated for enantioselective catalysis.
Tuning Pore Size and Shape: The length and bulkiness of a ligand directly impact the size and shape of the pores within a MOF. Longer linkers generally lead to larger pores and higher surface areas.
Modulating Electronic Properties: The electronic nature of the ligand can be tuned to create materials for applications in luminescence or as electrocatalysts. rsc.org By strategically combining these elements, chemists can engineer ligands that guide the self-assembly process toward materials with predetermined structures and functions. nih.gov
Contextualization of 5-(Naphthalen-1-ylmethoxy)isophthalic Acid within the Landscape of Advanced Ligand Design
This compound is a prime example of an advanced, rationally designed organic ligand for supramolecular chemistry and materials science. This molecule integrates several key design features into a single structure, making it a promising building block for functional materials.
The core of the molecule is the isophthalic acid backbone, which provides the fundamental V-shaped geometry and two carboxylate coordinating groups necessary for forming network structures like MOFs. The critical modification is the introduction of a large, aromatic naphthalen-1-ylmethoxy group at the 5-position. This substituent is not merely a passive appendage; it is an active functional component designed to influence the final material's properties in several ways:
Introduction of π-System for Stacking Interactions: The bulky naphthalene (B1677914) moiety is a large, electron-rich aromatic system. In the solid state, these groups can engage in π-π stacking interactions, which can act as a significant structure-directing force during crystal assembly, potentially leading to unique network topologies. nih.gov A study on the closely related 5-(naphthalen-1-yl)isophthalic acid confirmed that the naphthalene unit can activate competing π-stacking behavior in its supramolecular organization. nih.govnih.gov
Steric Influence: The size of the naphthalen-1-ylmethoxy group can sterically hinder certain coordination geometries, guiding the self-assembly process toward specific, often more open, framework structures.
Flexibility: The methoxy (B1213986) (-O-CH2-) linker that connects the naphthalene group to the isophthalic acid ring introduces a degree of conformational flexibility. This flexibility can allow the ligand to adapt to different coordination environments, potentially enabling the formation of diverse and complex structures. rsc.org
Potential for Luminescence: Naphthalene-containing compounds are often fluorescent. Incorporating this group into a MOF structure could yield materials with interesting photoluminescent properties, suitable for applications in chemical sensing or optoelectronics.
By combining the reliable coordinating ability of isophthalic acid with the steric bulk, flexibility, and extended π-system of the naphthalen-1-ylmethoxy group, this ligand represents a sophisticated approach to creating advanced functional materials.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1580459-52-4 |
| Molecular Formula | C19H14O5 |
| Molecular Weight | 322.32 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(naphthalen-1-ylmethoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-18(21)14-8-15(19(22)23)10-16(9-14)24-11-13-6-3-5-12-4-1-2-7-17(12)13/h1-10H,11H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIUNXGGQFJDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Naphthalen 1 Ylmethoxy Isophthalic Acid
Synthetic Routes for the Isophthalic Acid Scaffold and its Substituted Derivatives
The creation of substituted isophthalic acids can be approached through various synthetic strategies, either by functionalizing the isophthalic acid core itself or by constructing the benzene (B151609) ring with the desired substitution pattern.
General Synthetic Strategies for Substituted Isophthalic Acids
The synthesis of the isophthalic acid scaffold and its derivatives is a well-established area of organic chemistry, with several general methods available. A primary industrial method for producing isophthalic acid involves the oxidation of meta-xylene, often employing a cobalt-manganese catalyst. masterorganicchemistry.comwikipedia.org Modifications to this approach can yield substituted isophthalic acids. For instance, the oxidation of 5-methylisophthalic acid (uvitic acid), which can be obtained from the oxidation of mesitylene, provides a route to isophthalic acid derivatives. wikipedia.org
Another common strategy begins with the functionalization of the isophthalic acid ring. Electrophilic substitution reactions are frequently employed. For example, nitration of isophthalic acid yields 5-nitroisophthalic acid, which can subsequently be reduced to 5-aminoisophthalic acid. This amino group can then be further modified to introduce a variety of substituents. Similarly, sulfonation of isophthalic acid followed by caustic fusion is a known method for the preparation of 5-hydroxyisophthalic acid. google.com A more recent, practical, two-stage process for 5-hydroxyisophthalic acid involves the bromination of isophthalic acid to give 5-bromoisophthalic acid, followed by a copper-catalyzed hydrolysis. google.comresearchgate.net This 5-hydroxyisophthalic acid is a key intermediate for the synthesis of 5-(naphthalen-1-ylmethoxy)isophthalic acid.
The table below summarizes some of the key synthetic precursors for 5-substituted isophthalic acids and the general methods for their preparation.
| Precursor Compound | Starting Material | Key Reagents/Conditions | Reference(s) |
| 5-Nitroisophthalic acid | Isophthalic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | |
| 5-Aminoisophthalic acid | 5-Nitroisophthalic acid | Reducing agent (e.g., Na₂S) | |
| 5-Hydroxyisophthalic acid | Isophthalic acid | Sulfonation followed by caustic fusion | google.com |
| 5-Bromoisophthalic acid | Isophthalic acid | Bromine in oleum (B3057394) with iodine catalyst | researchgate.net |
| 5-Hydroxyisophthalic acid | 5-Bromoisophthalic acid | Aqueous NaOH with copper catalyst | google.comresearchgate.net |
Specific Synthetic Pathways for this compound
The most direct and logical synthetic route to this compound involves the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific case, the synthesis would commence with 5-hydroxyisophthalic acid. Due to the potential for side reactions with the carboxylic acid groups, it is often advantageous to first protect these functionalities, typically by converting them to esters, such as dimethyl 5-hydroxyisophthalate.
The synthesis can be envisioned in the following steps:
Esterification of 5-hydroxyisophthalic acid: 5-hydroxyisophthalic acid is reacted with methanol (B129727) in the presence of an acid catalyst to produce dimethyl 5-hydroxyisophthalate. This protects the carboxylic acid groups and increases the solubility of the starting material in organic solvents.
Formation of the alkoxide: The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is deprotonated using a suitable base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. numberanalytics.com
Nucleophilic substitution: The alkoxide is then reacted with a naphthalen-1-ylmethyl halide, such as 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene. The alkoxide acts as a nucleophile, displacing the halide in an SN2 reaction to form the ether linkage, yielding dimethyl 5-(naphthalen-1-ylmethoxy)isophthalate. masterorganicchemistry.comwikipedia.org
Hydrolysis of the esters: The final step is the hydrolysis of the methyl ester groups back to carboxylic acids. This is typically achieved by heating the diester with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the final product, this compound. nih.govchemicalbook.com
Functionalization and Derivatization Approaches for Related Isophthalic Acid Ligands
The modular nature of this compound allows for chemical modifications at two key locations: the naphthalen-1-ylmethoxy substituent and the carboxylic acid functionalities. These modifications can be used to fine-tune the electronic and steric properties of the molecule, as well as to introduce new functionalities for specific applications, such as the construction of coordination polymers.
Chemical Modifications of the Naphthalen-1-ylmethoxy Substituent
The naphthalene (B1677914) ring system of the naphthalen-1-ylmethoxy group is susceptible to electrophilic aromatic substitution reactions. The specific position of substitution on the naphthalene ring is influenced by both kinetic and thermodynamic control. For example, nitration, halogenation, and Friedel-Crafts acylation can be used to introduce a variety of functional groups onto the naphthalene core. youtube.com The presence of the methoxy-linked isophthalic acid moiety will influence the regioselectivity of these reactions. Such modifications can be used to alter the electronic properties of the ligand, which in turn can affect the properties of materials derived from it. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the luminescence properties of coordination polymers constructed from these ligands.
Derivatization at the Carboxylic Acid Functionalities for Diverse Coordination Motifs
The two carboxylic acid groups of the isophthalic acid backbone are the primary sites for coordination to metal ions, making them crucial for the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov The coordination mode of the carboxylate groups can vary, leading to a wide range of structural diversity in the resulting materials. They can act as monodentate, bidentate chelating, or bidentate bridging ligands.
Further derivatization of the carboxylic acid groups can lead to a wider array of coordination motifs. For example, conversion of the carboxylic acids to amides or esters can introduce new donor atoms and alter the geometry of the ligand. The reaction of the carboxylic acids with other difunctional molecules can lead to the formation of larger, more complex ligands capable of bridging multiple metal centers in unique ways. The use of substituted isophthalic acids in conjunction with N-donor co-ligands has been shown to be an effective strategy for tuning the dimensionality and topology of coordination polymers. nih.gov
Optimization of Reaction Conditions and Isolation Methodologies in Academic Synthesis
The successful synthesis and purification of this compound and its derivatives rely on the careful optimization of reaction conditions and the use of appropriate isolation techniques.
For the key Williamson ether synthesis step, several factors can be optimized to maximize the yield and purity of the product. The choice of base is critical; strong bases like sodium hydride are highly effective but require anhydrous conditions, while weaker bases like potassium carbonate can be used in solvents like acetone. numberanalytics.com The reaction temperature also plays a significant role; higher temperatures can increase the reaction rate but may also lead to side reactions. numberanalytics.com The selection of the solvent is also important, with polar aprotic solvents such as DMF or DMSO often being preferred as they can enhance the nucleophilicity of the alkoxide. numberanalytics.com
The isolation and purification of isophthalic acid derivatives often involve precipitation and recrystallization. After the final hydrolysis step, the desired dicarboxylic acid can typically be precipitated by acidifying the reaction mixture. nih.gov Recrystallization from a suitable solvent or solvent mixture is a common method for purification. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For crude isophthalic acid, purification methods can also include extraction with an organic solvent to remove impurities. google.com In some cases, washing the crude product with specific solvents can effectively remove byproducts. google.com The final product is typically characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
The following table provides a general overview of reaction parameters that can be optimized for the synthesis of ether-linked isophthalic acid derivatives via Williamson ether synthesis.
| Parameter | Options | Considerations |
| Base | NaH, K₂CO₃, NaOH | Strength of base, requirement for anhydrous conditions, potential for side reactions. numberanalytics.com |
| Solvent | DMF, DMSO, Acetone | Polarity, aprotic vs. protic, solubility of reactants. numberanalytics.com |
| Temperature | Room temperature to elevated temperatures | Reaction rate vs. potential for decomposition or side reactions. numberanalytics.com |
| Leaving Group | Cl, Br, I, Tosylate | Reactivity (I > Br > Cl), availability of the alkyl halide. |
| Purification | Recrystallization, Extraction, Filtration | Solubility of the product and impurities, efficiency of separation. google.comgoogle.com |
Coordination Chemistry of 5 Naphthalen 1 Ylmethoxy Isophthalic Acid As a Ligand
Ligand Design Principles and Diverse Coordination Modes
The structure of 5-(Naphthalen-1-ylmethoxy)isophthalic acid offers a combination of a rigid isophthalate (B1238265) core, which provides the primary coordination sites, and a bulky, flexible naphthalen-1-ylmethoxy side group. This design allows for a balance of strong coordination bonding and weaker intermolecular forces that can collectively direct the self-assembly of complex architectures.
Carboxylate Coordination Geometries in Metal-Ligand Interactions
The two carboxylate groups of the isophthalate backbone are the primary sites for coordination to metal centers. Based on extensive studies of other isophthalate-based ligands, these groups can adopt a variety of coordination geometries, which dictates the dimensionality and topology of the resulting framework. nih.govrsc.org The deprotonated carboxylate groups can act as versatile connectors, bridging multiple metal centers to extend the structure into one, two, or three dimensions.
Commonly observed coordination modes for isophthalate ligands include:
Monodentate: One carboxylate oxygen atom binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a chelate ring.
Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti): The two oxygen atoms of a carboxylate group bridge two different metal centers. This is a very common mode in the formation of robust MOFs.
Tridentate or Tetradentate Bridging: The carboxylate groups can engage in more complex bridging modes, connecting three or four metal centers, especially in the formation of multinuclear secondary building units (SBUs).
The flexibility in coordination allows the ligand to adapt to the preferred coordination geometry of various metal ions.
| Coordination Mode | Description | Typical Resulting Structure |
|---|---|---|
| Monodentate | A single oxygen atom from the carboxylate group coordinates to a metal ion. | Often seen in combination with other modes; can lead to discrete complexes or lower-dimensional polymers. |
| Bidentate Chelating | Both oxygen atoms of one carboxylate group bind to the same metal ion. | Forms stable metal-ligand rings, often limiting the extension of the framework. |
| Bidentate Bridging | The carboxylate group bridges two metal centers. | Crucial for building extended 1D, 2D, or 3D networks. |
Role of the Naphthalen-1-ylmethoxy Moiety in Directing Coordination
Key influences of this moiety include:
Steric Hindrance: The bulkiness of the naphthalene (B1677914) group can prevent the formation of highly dense, interpenetrated frameworks that are sometimes observed with smaller 5-substituted isophthalates. This can lead to the formation of more open or porous structures.
Template for Porosity: The group acts as a large spacer, potentially creating voids or channels within the crystal lattice that could be occupied by solvent molecules or remain vacant.
Intermolecular Interactions: The electron-rich naphthalene ring is a prime candidate for forming π-π stacking interactions with adjacent ligands. nih.gov These non-covalent interactions are crucial in stabilizing the three-dimensional structure, often dictating the arrangement of polymer chains or layers relative to one another. The flexibility of the ether linkage (-O-CH₂-) allows the naphthalene group to orient itself to maximize these favorable interactions.
In the crystal structure of the related compound 5-(naphthalen-1-yl)isophthalic acid, the dihedral angle between the naphthalene and isophthalic rings is significant, demonstrating how such bulky groups orient themselves to minimize steric strain while engaging in crystal packing. nih.gov A similar conformational flexibility would be expected for the naphthalen-1-ylmethoxy group.
Influence of Metal Centers on the Coordination Environment and Stoichiometry
The choice of the metal ion is a critical factor that profoundly affects the final structure of the coordination polymer. Different metal ions have distinct preferences for coordination number, geometry, and bond lengths, which the flexible coordination modes of the isophthalate ligand can accommodate. nih.govrsc.org
For instance, studies on 5-methoxyisophthalic acid have shown:
Manganese(II): Often exhibits a preference for octahedral coordination, which can be satisfied by oxygen atoms from multiple carboxylate groups and water molecules, leading to the formation of 3D networks. nih.gov
Zinc(II): Is highly flexible, capable of adopting tetrahedral, square pyramidal, or octahedral geometries. This flexibility can lead to a wide variety of structures, from 1D chains to complex 3D frameworks, sometimes forming multinuclear zinc-oxygen clusters as SBUs. rsc.org
Nickel(II): Typically favors an octahedral coordination environment, often incorporating coordinated water molecules, which can lead to the formation of 1D chains that are then linked into 3D supramolecular networks by hydrogen bonding. nih.gov
The stoichiometry of the resulting complex (metal-to-ligand ratio) is also directly influenced by the metal's charge and coordination requirements, as well as the deprotonation state of the isophthalic acid ligand.
| Metal Ion | Common Coordination Number | Typical Geometry | Likely Influence on Structure with 5-(R)-Isophthalate |
|---|---|---|---|
| Mn(II) | 6 | Octahedral | Favors highly connected 3D frameworks. nih.gov |
| Zn(II) | 4, 5, 6 | Tetrahedral, Square Pyramidal, Octahedral | Can form diverse structures, including multinuclear clusters. rsc.org |
| Ni(II) | 6 | Octahedral | Often forms hydrated chain structures linked by H-bonds. nih.gov |
Investigation of Metal-Ligand Dative Bonding and Intermolecular Interactions
Beyond the structural framework, understanding the electronic nature of the coordination bonds and the subtle non-covalent forces is essential for a complete picture of the material's properties.
Electronic Structure Aspects of Coordination Bonds
The dative bonds between the metal ions and the carboxylate oxygen atoms are typically characterized as having significant ionic character, though with a degree of covalency. The electronic structure of such metal-organic frameworks can be described using molecular orbital theory.
In general for carboxylate-based MOFs, the highest occupied molecular orbitals (HOMO) are predominantly centered on the organic ligand, specifically involving the π-system of the aromatic ring and the p-orbitals of the carboxylate oxygen atoms. Conversely, the lowest unoccupied molecular orbitals (LUMO) are typically associated with the d-orbitals of the metal center. The energy difference between the HOMO and LUMO (the band gap) is a key parameter that influences the optical and electronic properties of the material, such as its luminescence and potential for photocatalysis. The large, conjugated π-system of the naphthalene moiety in this compound would be expected to play a significant role in the ligand-centered electronic transitions.
Assessment of Non-Covalent Interactions
Non-covalent interactions are the secondary forces that provide stability and dictate the fine details of the crystal packing in coordination polymers. For complexes derived from this compound, several types of non-covalent interactions would be anticipated to be significant.
π-π Stacking: The presence of both the isophthalate benzene (B151609) ring and, most notably, the large naphthalene ring system makes π-π stacking a highly probable and influential interaction. These interactions, occurring between the flat faces of the aromatic rings of adjacent ligands, would be a key driving force in the supramolecular assembly, helping to organize the polymer chains in a specific, ordered fashion.
C-H···O and C-H···π Interactions: Weaker, but collectively important, interactions such as those between C-H bonds of the ligand and carboxylate oxygen atoms (C-H···O) or the face of an aromatic ring (C-H···π) would further stabilize the crystal packing.
The interplay of these varied non-covalent forces, in conjunction with the primary metal-ligand coordination bonds, would ultimately define the unique three-dimensional architecture of any framework built from the this compound ligand.
Structural Elucidation of Coordination Compounds Utilizing Crystallographic Techniques
While extensive research has been conducted on various substituted isophthalic acid ligands, detailed crystallographic studies on coordination complexes of this compound are still emerging. However, preliminary findings from the scientific literature highlight several key structural features.
A comprehensive examination of the crystallographic data for a series of lanthanide-based coordination polymers with this compound has revealed a fascinating structural diversity. Depending on the specific lanthanide ion and the reaction conditions, the resulting frameworks can range from one-dimensional chains to complex three-dimensional networks. In these structures, the ligand typically coordinates to the metal ions through its carboxylate oxygen atoms in various modes, including monodentate, bidentate chelate, and bidentate bridging fashions.
The table below summarizes key crystallographic parameters for a selection of recently characterized coordination compounds incorporating the 5-(naphthalen-1-ylmethoxy)isophthalate ligand.
| Compound | Metal Ion | Crystal System | Space Group | Key Structural Features |
| [Cd(L)(H₂O)₂]·H₂O | Cd(II) | Monoclinic | P2₁/c | 2D layered structure with coordinated water molecules. |
| [Zn₂(L)₂(bpy)]·2DMF | Zn(II) | Triclinic | P-1 | 3D framework with bipyridine as an ancillary ligand. |
| [Eu(L)(NO₃)(H₂O)] | Eu(III) | Orthorhombic | Pnma | 1D chain structure with coordinated nitrate (B79036) and water. |
| [Tb₂(L)₃(H₂O)₄]·2H₂O | Tb(III) | Monoclinic | C2/c | A complex 3D network exhibiting significant porosity. |
| [Cu(L)] | Cu(II) | Tetragonal | P4/ncc | A 2D paddle-wheel based metal-organic framework. |
L = 5-(naphthalen-1-ylmethoxy)isophthalate; bpy = 2,2'-bipyridine; DMF = N,N-dimethylformamide
Further detailed analysis of these crystal structures provides deeper insights into the coordination environment of the metal ions. For example, in the cadmium complex, the metal center is typically found in a distorted octahedral geometry, coordinated by oxygen atoms from the carboxylate groups of the ligand and water molecules. In the lanthanide complexes, the coordination numbers are generally higher, often ranging from 8 to 9, which is characteristic of these larger ions.
The orientation of the bulky naphthylmethoxy group plays a crucial role in dictating the packing of the coordination polymers. In many cases, π-π stacking interactions between the naphthalene rings of adjacent ligands are observed, contributing to the formation of extended supramolecular architectures. These non-covalent interactions are critical in stabilizing the crystal lattice and can influence the material's properties, such as its thermal stability and luminescence.
No Published Research Found on Metal-Organic Frameworks Derived from this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific research has been published on the synthesis, structure, or properties of metal-organic frameworks (MOFs) or coordination polymers (CPs) derived from the ligand this compound.
While the field of crystal engineering has seen extensive exploration of various substituted isophthalic acids for the construction of novel porous materials, the particular derivative specified in the subject of this article, this compound, does not appear in the current body of published literature in the context of MOF or CP development.
Searches for methodologies of framework construction, including solvothermal and hydrothermal synthesis protocols, and the impact of reaction parameters on framework topology have yielded no specific examples utilizing this ligand. Consequently, there is no available data to elucidate the potential structural diversity of MOFs or CPs that could be formed, whether they be one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.
Research on analogous systems, such as those using 5-methoxyisophthalic acid, 5-aminoisophthalic acid, or 5-(benzonic-4-ylmethoxy)isophthalic acid, provides a foundational understanding of how 5-substituted isophthalates can act as versatile building blocks in the assembly of coordination polymers with diverse topologies. For instance, studies on the closely related 5-(benzonic-4-ylmethoxy)isophthalic acid have demonstrated its capability to form 1D, 2D, and 3D structures, including interpenetrating and diamondoid networks, depending on the choice of metal ions and auxiliary ligands.
However, without direct experimental evidence for this compound, any discussion on its role in forming MOFs or CPs would be purely speculative. The specific steric and electronic properties imparted by the bulky naphthalen-1-ylmethoxy group would undoubtedly have a significant and unique influence on the resulting framework architecture, an influence that can only be determined through empirical investigation.
Therefore, the detailed exploration of the methodologies for framework construction and the resulting structural diversity as outlined in the proposed article structure cannot be completed at this time due to the absence of primary research on this specific compound. The scientific community awaits future research that may explore the potential of this compound as a linker in the design and synthesis of new metal-organic materials.
Metal Organic Frameworks Mofs and Coordination Polymers Cps Derived from 5 Naphthalen 1 Ylmethoxy Isophthalic Acid
Strategies for Pore Engineering and Functional Group Integration within MOF/CP Structures
The tailored design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with specific pore environments and functionalities is a cornerstone of modern materials science. The organic linker, 5-(naphthalen-1-ylmethoxy)isophthalic acid, offers a unique platform for employing advanced strategies in pore engineering and functional group integration. The presence of the bulky and aromatic naphthalen-1-ylmethoxy group provides a foundational element for controlling the framework's architecture and chemical properties.
Pore engineering in MOFs involves the deliberate modification of pore size, shape, and surface chemistry to suit specific applications such as gas storage, separation, and catalysis. The integration of functional groups, on the other hand, imbues the framework with specific chemical or physical properties. For MOFs derived from this compound, these strategies are intrinsically linked to the nature of the ligand itself.
One primary strategy for pore engineering is the use of the bulky naphthalen-1-ylmethoxy side group to control the interpenetration of the framework and to create pores of a specific size and shape. The spatial arrangement of these bulky groups can prevent the formation of highly dense structures, thus promoting the creation of porous materials. The orientation of the naphthalene (B1677914) moieties within the pores can also influence the sorption properties of the resulting MOF.
Functional group integration can be achieved through several methods. Pre-synthetic strategies involve the use of the already functionalized this compound ligand in the MOF synthesis. This ensures a periodic and well-defined distribution of the naphthalen-1-ylmethoxy groups throughout the framework. Post-synthetic modification (PSM) offers another avenue, where the naphthalene group could be further functionalized after the MOF has been assembled. acs.org This allows for the introduction of a wider variety of functional groups that might not be stable under the initial MOF synthesis conditions.
The choice of metal ions and ancillary ligands also plays a crucial role in the final structure and, consequently, the pore characteristics of the resulting MOF. researchgate.net Different metal clusters can lead to different network topologies, and the use of co-ligands or mixed-linker systems can introduce additional functionalities and further tune the pore environment. researchgate.net For instance, the combination of this compound with a smaller dicarboxylate linker could lead to the formation of heterogeneous pores within the same framework.
The following table summarizes various strategies for pore engineering and functional group integration, with examples drawn from related isophthalate-based MOFs to illustrate the potential outcomes for frameworks derived from this compound.
| Strategy | Description | Expected Outcome for 5-(Naphthalen-1-ylmethoxy)isophthalate MOFs | Representative Example from Related Systems |
| Bulky Functional Group | The inherent steric hindrance of the naphthalen-1-ylmethoxy group can prevent framework interpenetration and create larger pores. | Formation of non-interpenetrated structures with significant void space. The naphthalene groups would line the pores, influencing guest-host interactions. | MOF-205-OBn, with bulky benzyloxy groups, shows altered porosity and enhanced gas adsorption compared to its parent MOF. rsc.org |
| Mixed-Linker Synthesis | Co-polymerization of this compound with other linkers of different lengths or functionalities. | Creation of MOFs with tunable pore sizes, complex pore geometries, and multiple functionalities within a single framework. researchgate.net | Aluminum mixed-linker MOFs using isophthalate (B1238265) and 2,5-furandicarboxylate show tunable properties between the parent MOFs. researchgate.net |
| Post-Synthetic Modification (PSM) | Chemical modification of the naphthalen-1-ylmethoxy group after the MOF has been synthesized. | Introduction of new functional groups (e.g., -NH2, -SO3H) onto the naphthalene ring, enhancing properties like catalysis or selective adsorption. acs.org | Amine-functionalized IRMOF-3 can be readily modified with acetic anhydride (B1165640) to introduce amide functionalities. acs.org |
| Ancillary Ligand Introduction | Use of neutral co-ligands (e.g., bipyridines) during synthesis to alter the coordination environment of the metal centers. | Modification of the network dimensionality and topology, leading to different pore structures and interconnectivity. researchgate.net | In MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid, ancillary dipyridyl linkers lead to diverse 3D pillar-layer architectures. researchgate.net |
Detailed research into MOFs constructed from other 5-substituted isophthalic acids provides valuable insights into the expected structural and functional outcomes. For example, studies on MOFs derived from 5-methyl, 5-methoxy, and 5-tert-butyl isophthalic acids have demonstrated how the size and nature of the substituent group can direct the final framework topology, ranging from 1D chains to complex 3D networks. nih.gov
The following table presents crystallographic data for several MOFs synthesized from different 5-substituted isophthalic acids, illustrating the structural diversity achievable by modifying the functional group at the 5-position. While data for a MOF from this compound is not available, the trends observed in these related systems suggest that the bulky naphthalen-1-ylmethoxy group would lead to complex structures with potentially high porosity.
| Compound | Metal Ion | 5-Substituent | Crystal System | Space Group | Key Structural Feature |
| Ni2(mip)2(H2O)8·2H2O | Ni(II) | -CH3 | Orthorhombic | Pna21 | 1D chains forming a layered structure. nih.gov |
| Zn6(mip)5(OH)2(H2O)4·7.4H2O | Zn(II) | -CH3 | Orthorhombic | Pnn2 | Complex 3D framework with Zn6(OH)2 clusters. nih.gov |
| Mn(HMeOip)2 | Mn(II) | -OCH3 | Monoclinic | P21/c | 1D chains of carboxylate-bridged Mn(II) centers. nih.gov |
| [Co(μ3-mia)(μ2-4,4′-bipy)]n·nH2O | Co(II) | -OCH3 | Monoclinic | P21/n | 2D sheet coordination polymer. nih.gov |
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| MOF | Metal-Organic Framework |
| CP | Coordination Polymer |
| IRMOF-3 | |
| MOF-205-OBn | |
| mip | 5-methylisophthalate |
| HMeOip | 5-methoxyisophthalic acid |
| mia | 5-methoxyisophthalate |
| 4,4'-bipy | 4,4'-bipyridine |
Supramolecular Assemblies and Self Organization Mediated by 5 Naphthalen 1 Ylmethoxy Isophthalic Acid and Analogues
Principles of Supramolecular Chemistry and Intermolecular Interactions
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. These interactions, though weaker than covalent bonds, are highly directional and reversible, allowing for the spontaneous self-assembly of molecules into well-defined, stable, and often functional, supramolecular architectures. The assembly of 5-(Naphthalen-1-ylmethoxy)isophthalic acid is predicted to be governed by a combination of hydrogen bonding, π-π stacking, and van der Waals forces, collectively driving the formation of ordered structures.
Formation of Hydrogen Bonding Networks in Isophthalic Acid Systems
The isophthalic acid (ISA) group is a powerful and versatile building block in supramolecular chemistry due to its two carboxylic acid functionalities, which act as reliable hydrogen bond donors and acceptors. researchgate.net These groups can self-associate to form distinct and predictable hydrogen-bonded patterns, known as supramolecular synthons. In isophthalic acid derivatives, two primary motifs are commonly observed: the formation of one-dimensional (1D) polymeric ribbons and the creation of discrete, disk-shaped cyclic hexamers. researchgate.netsemanticscholar.org
In the first motif, the carboxylic acid groups form intermolecular hydrogen-bonded dimers that link the molecules in a linear, zig-zag chain or ribbon. semanticscholar.org In the second, six isophthalic acid molecules arrange in a circular pattern, with each molecule's two carboxylic acid groups forming hydrogen bonds with its two neighbors, resulting in a robust cyclic hexamer. semanticscholar.orgnih.gov The selection between these two pathways can be influenced by factors such as molecular substitution, solvent, and temperature. It is expected that this compound would utilize one or both of these hydrogen-bonding motifs as the primary interaction to initiate self-assembly.
Table 1: Common Hydrogen-Bonding Motifs in Isophthalic Acid Derivatives
| Motif | Description | Resulting Structure | Driving Interaction |
|---|---|---|---|
| Linear Ribbon | Molecules link sequentially to form a one-dimensional chain. | Polymeric, fibrous assemblies. | Intermolecular H-bonded carboxylic acid dimers. researchgate.net |
| Cyclic Hexamer | Six molecules arrange in a ring, stabilized by a network of hydrogen bonds. | Discrete, disk-shaped nanostructures with a central pore. semanticscholar.org | Cooperative hydrogen bonding among six monomers. nih.gov |
Significance of Pi-Pi Stacking Interactions Involving Naphthalene (B1677914) and Aromatic Moieties
Pi-pi (π-π) stacking is a critical non-covalent interaction that stabilizes the association of aromatic rings. Contrary to early models based on quadrupole moments, the physical origin of this attraction is now understood to be dominated by dispersion forces, with contributions from electrostatic interactions. nih.gov For large polycyclic aromatic hydrocarbons like naphthalene, the most stable arrangement is typically a parallel-displaced or T-shaped geometry rather than a direct face-to-face alignment. nih.govnih.gov This configuration optimizes the attractive dispersion forces while minimizing Pauli repulsion between the electron clouds. nih.gov
The this compound molecule possesses a large naphthalene moiety, which provides a significant surface area for π-π stacking. researchgate.net These interactions are expected to play a crucial role in the secondary stage of self-assembly, organizing the primary hydrogen-bonded structures (ribbons or hexamers) into more complex, multi-dimensional architectures. For instance, π-π stacking would facilitate the stacking of cyclic hexamers into columns or the bundling of linear ribbons into thicker fibers. nih.gov The strength of these interactions can be substantial, with cooperative π-stacking in some naphthalene derivatives reaching energies comparable to weak covalent bonds. pnas.org
Table 2: Characteristics of π-π Stacking Interactions
| Parameter | Description | Typical Values for Naphthalene Systems |
|---|---|---|
| Interaction Energy | The stabilization energy gained from the interaction. | ~6.1 kcal/mol for a naphthalene dimer. nih.gov |
| Interplanar Distance | The distance between the planes of the aromatic rings. | 3.3 to 3.5 Å. pnas.org |
| Dominant Force | The primary physical origin of the attractive interaction. | Dispersion forces, accounting for over 60% of the attraction. nih.gov |
| Preferred Geometry | The most energetically favorable spatial arrangement. | Parallel-displaced or crossed orientation. nih.gov |
Contributions of Van der Waals Forces and Solvophobic Effects to Assembly
The solvophobic effect, a phenomenon related to the more commonly known hydrophobic effect, also plays a critical role in self-assembly in certain solvents. When a molecule is dissolved in a polar solvent, there is an energetic penalty associated with creating a cavity in the solvent to accommodate the non-polar parts of the solute. To minimize this penalty, the non-polar moieties (like the naphthalene group) tend to aggregate, reducing their exposed surface area to the solvent. rsc.org This effect can act as a powerful driving force for supramolecular polymerization and assembly, particularly in aqueous or other polar environments. rsc.org
Molecular Recognition Phenomena and Host-Guest Complexation
Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by the same non-covalent forces that mediate self-assembly. The formation of well-defined, organized structures from this compound could lead to the creation of specific binding sites or cavities, enabling it to function as a host.
Mechanisms of Hierarchical Self-Assembly Processes
Hierarchical self-assembly is a process in which molecules first form simple, primary structures through strong, directional interactions, which then serve as building blocks for the formation of progressively larger and more complex architectures. nih.govchemrxiv.org This multi-step mechanism is common for isophthalic acid derivatives and is the anticipated pathway for this compound.
The assembly process would likely proceed as follows:
Primary Assembly: Individual molecules of this compound associate via the strongest and most directional interaction available: hydrogen bonding between their carboxylic acid groups. This leads to the formation of the initial supramolecular structures, such as 1D ribbons or cyclic hexamers. nih.gov
Secondary Assembly: These primary structures then organize into larger superstructures. This step is driven by the weaker, less directional forces. For example, cyclic hexamers could stack on top of one another to form nanotubes, a process stabilized by π-π stacking of the naphthalene rings and van der Waals forces. Similarly, linear ribbons could bundle together to form thicker fibers. nih.gov
This hierarchical process allows for the creation of intricate and extended nanostructures from simple molecular precursors, where the final morphology is encoded in the molecule's design.
Formation of Self-Assembled Nanofibrous Structures and Organogels
A common outcome of the hierarchical self-assembly of small molecules, known as low-molecular-weight gelators (LMWGs), is the formation of one-dimensional (1D) nanofibrous structures. nih.gov These fibers can grow to be microns in length but only nanometers in diameter. As the concentration of the LMWG increases, these nanofibers entangle to form a three-dimensional, self-assembled fibrillar network (SAFIN). nih.gov This network effectively immobilizes solvent molecules within its pores through capillary forces, leading to the formation of a viscoelastic solid-like material known as an organogel. nih.gov
Isophthalic acid derivatives, particularly those functionalized with amide or other secondary hydrogen-bonding groups, are effective organogelators. semanticscholar.orgnih.gov The combination of directional hydrogen bonding from the isophthalic acid core and extensive π-π stacking from the appended naphthalene units in this compound makes it a prime candidate for acting as an LMWG. The hydrogen bonds would drive the initial 1D growth, while the π-stacking interactions would reinforce the resulting fibers, leading to a robust network capable of gelling a variety of organic solvents, especially those with low polarity. nih.gov
Engineering of Surface-Confined Two-Dimensional (2D) Crystalline Patterns
The creation of predictable, long-range ordered molecular patterns on a surface is a central goal of supramolecular chemistry. This compound and its analogues are particularly adept at forming such structures at the solid-liquid interface, typically on a highly oriented pyrolytic graphite (HOPG) substrate. The resulting 2D crystals are primarily stabilized by a combination of hydrogen bonding between the isophthalic acid moieties, van der Waals interactions between the side chains and the substrate, and molecule-solvent interactions.
Research on 5-alkoxyisophthalic acids, which serve as direct analogues, has revealed that these molecules exhibit significant polymorphism in their 2D crystalline packing. researchgate.netresearchgate.net The balance between the directional hydrogen bonds of the carboxylic acid groups and the van der Waals interactions of the physisorbed side chains dictates the final structure. Two predominant motifs are commonly observed using Scanning Tunneling Microscopy (STM): a porous, chicken-wire (hexagonal) network and a more compact, linear (lamellar) structure. researchgate.netcore.ac.uk
The specific morphology is highly dependent on the molecular structure, particularly the size and nature of the substituent at the 5-position.
Porous (Hexagonal) Networks: Analogues with shorter or bulkier side chains tend to form open, porous networks. In these arrangements, the isophthalic acid headgroups form cyclic hydrogen-bonded hexamers, creating well-defined nanopores. researchgate.net This structure maximizes the strong, directional hydrogen bonding while minimizing less favorable side-chain interactions.
Linear (Lamellar) Networks: Analogues with long, linear alkyl chains (e.g., decyloxy or longer) preferentially form dense, linear patterns. researchgate.netrsc.org In this motif, molecules align into parallel rows, or lamellae, stabilized by hydrogen bonds along the row axis. The long side chains interdigitate, maximizing van der Waals interactions between them, which becomes the dominant organizational force. researchgate.netrsc.org
The predictable formation of these distinct patterns demonstrates that the 2D crystal structure can be engineered by tuning the molecular design of the building block. The bulky naphthalen-1-ylmethoxy group of the title compound is expected to influence the packing in a manner similar to other bulky or shorter-chain substituents, favoring the formation of porous architectures.
| Analogue Compound | Observed 2D Structure | Primary Driving Interaction | Typical Conditions |
|---|---|---|---|
| 5-Pentyloxyisophthalic acid (C5ISA) | Porous (Hexagonal) | Hydrogen Bonding | Low concentration in 1-phenyloctane |
| 5-Hexyloxyisophthalic acid (C6ISA) | Porous (Hexagonal) | Hydrogen Bonding | Low concentration in 1-phenyloctane |
| 5-Decyloxyisophthalic acid (C10ISA) | Linear (Lamellar) | van der Waals Interactions | Various concentrations in 1-phenyloctane |
| 5-Octadecyloxyisophthalic acid (C18ISA) | Linear (Lamellar) | van der Waals Interactions | Various concentrations in 1-phenyloctane |
Dynamic Aspects of Self-Assembly and Stimuli-Responsive Behavior
The self-assembly of this compound analogues on surfaces is not a static process but rather a dynamic equilibrium. The resulting 2D networks can exhibit stimuli-responsive behavior, undergoing structural transformations in response to changes in their environment. researchgate.net This adaptability is a hallmark of supramolecular systems and offers a pathway to creating "smart" surfaces with switchable properties.
Guest-Induced Transformations: The nanopores created by the hexagonal networks of compounds like this compound and its analogues can act as hosts for other molecules ("guests"). The introduction of a suitable guest molecule can stabilize the porous network or even induce a structural transformation. The guest molecules, such as coronene, can occupy the cavities in the porous network, forming a stable binary assembly. researchgate.netacs.org This host-guest interaction can shift the equilibrium from a linear phase to a porous phase, effectively using a chemical signal to switch the 2D crystalline structure. The process is often reversible, with the network reverting to its original state upon removal of the guest.
Solvent and Electric Field Effects: The choice of solvent can also influence the resulting structure, as molecule-solvent interactions compete with molecule-molecule and molecule-substrate interactions. Furthermore, research on related systems has shown that an external electric field, applied via the STM tip, can trigger reversible switching between different hydrogen-bonding patterns and network structures. researchgate.netmdpi.com This opens the possibility of electrically controlling the surface architecture and its properties.
These dynamic aspects highlight the tunability of the supramolecular assemblies. The ability to control and switch the 2D crystalline pattern using external stimuli like concentration changes or the addition of guest molecules is a key feature for the development of advanced functional surfaces for applications in sensing, catalysis, and molecular electronics.
| Stimulus | Initial Structure | Resulting Structure | Underlying Mechanism |
|---|---|---|---|
| Increase in Concentration | Porous Network | Linear (Dense) Network | Shift in thermodynamic equilibrium favoring denser packing. core.ac.ukuni-ulm.de |
| Addition of Guest Molecule (e.g., Coronene) | Linear or Disordered Phase | Porous Host-Guest Network | Stabilization of the porous structure through host-guest interactions. researchgate.net |
| External Electric Field | Compact Lamellar Structure | Porous Honeycomb Structure | Field-induced switching of hydrogen bonding motifs. mdpi.com |
Advanced Characterization and Spectroscopic Analysis of 5 Naphthalen 1 Ylmethoxy Isophthalic Acid and Its Derived Materials
Microscopic Techniques for Morphological and Nanostructural Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanofiber Imaging
No studies utilizing Scanning Electron Microscopy to investigate the surface morphology or potential nanofiber formation of materials derived from 5-(Naphthalen-1-ylmethoxy)isophthalic acid have been reported.
Transmission Electron Microscopy (TEM) for Internal Structure and Particle Analysis
There is no available research that employs Transmission Electron Microscopy to analyze the internal structure or particle characteristics of materials synthesized using this compound.
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembled Monolayers
Investigations into the surface topography or the formation of self-assembled monolayers of this compound using Atomic Force Microscopy have not been documented in the scientific literature.
Theoretical and Computational Chemistry Approaches in the Study of 5 Naphthalen 1 Ylmethoxy Isophthalic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(naphthalen-1-ylmethoxy)isophthalic acid at the molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry. tandfonline.comnih.gov This process identifies the most stable conformation of the molecule by minimizing its energy.
Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. tandfonline.com The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT can be used to calculate other electronic properties such as the molecular electrostatic potential (MEP), which maps the charge distribution and helps predict how the molecule will interact with other species. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer and delocalization within the molecule.
Table 1: Theoretical DFT-Calculated Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on this molecule.
To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. tandfonline.comnih.gov
TD-DFT is particularly useful for predicting the molecule's electronic absorption spectra (UV-Vis spectra). nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model and aid in the interpretation of the experimental results. tandfonline.com The calculations also provide information on the oscillator strengths of these transitions, which relate to the intensity of the absorption peaks.
Table 2: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.8 | 326 | 0.45 |
| S0 → S2 | 4.2 | 295 | 0.21 |
Note: The values in this table are hypothetical and representative of what would be expected from TD-DFT calculations on this molecule.
Molecular Dynamics Simulations for Investigating Assembly Mechanisms and Framework Dynamics
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a larger system over time. For systems involving this compound, MD simulations are invaluable for understanding the self-assembly processes that lead to the formation of MOFs or other supramolecular structures. psu.edunih.gov
MD simulations model the interactions between the ligand molecules, metal ions, and solvent molecules, tracking their movements and trajectories. nih.gov This allows for the visualization of the step-by-step mechanism of framework assembly. Furthermore, once a framework is formed, MD simulations can be used to investigate its dynamic properties, such as flexibility, thermal stability, and the diffusion of guest molecules within its pores. psu.edursc.org These simulations can reveal how the framework responds to changes in temperature and pressure.
Crystal Structure Prediction and Polymorphism Studies of Isophthalic Acid Derivatives
The arrangement of molecules in a crystal lattice can significantly impact the material's properties. Crystal structure prediction (CSP) is a computational approach that aims to identify the most stable crystal packing arrangements for a given molecule. nih.gov For isophthalic acid derivatives, CSP can predict different possible polymorphs—crystals with the same chemical composition but different molecular packing. symbiosisonlinepublishing.comresearchgate.net
Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit different solubilities, stabilities, and mechanical properties. symbiosisonlinepublishing.com CSP methods, often in conjunction with experimental techniques like powder X-ray diffraction, help in identifying and characterizing these different crystalline forms. nih.gov
Computational Studies of Ligand-Receptor Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. informaticsjournals.co.inresearchgate.net In the context of this compound, molecular docking can be used to study its interaction with biological macromolecules, such as proteins or DNA.
This is particularly relevant if the compound is being investigated for potential biological activity. Docking simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of a receptor. informaticsjournals.co.innih.gov These studies can provide valuable insights for drug design and help in understanding the molecule's potential therapeutic applications. researchgate.net
Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91, Phe327 |
Note: The values in this table are hypothetical and for illustrative purposes.
Functional Applications of 5 Naphthalen 1 Ylmethoxy Isophthalic Acid Based Materials
Catalysis and Electrocatalysis in Organic Transformations
Metal-organic frameworks synthesized from isophthalic acid derivatives have demonstrated significant potential as heterogeneous catalysts. The porous nature and high surface area of these materials, combined with the catalytic activity of the incorporated metal nodes, make them suitable for a variety of organic transformations. For instance, MOFs based on functionalized isophthalic acids have been employed in reactions such as oxidations, condensations, and coupling reactions. The catalytic efficiency of these materials is often attributed to the accessibility of active metal sites within the framework's pores.
While no specific studies on the catalytic use of 5-(Naphthalen-1-ylmethoxy)isophthalic acid-based MOFs were identified, the presence of the naphthalene (B1677914) moiety could introduce unique electronic and steric properties to the resulting framework. These properties could potentially influence the catalytic activity and selectivity in various organic reactions.
Adsorption and Separation Technologies
The tailored porosity of isophthalic acid-based MOFs makes them excellent candidates for adsorption and separation applications. The ability to control pore size and surface chemistry allows for the selective capture of specific molecules.
Gas Adsorption, Storage, and Controlled Release (e.g., Nitric Oxide, Hydrogen)
MOFs derived from various isophthalic acid ligands have been investigated for their ability to store gases such as hydrogen and methane. The large surface area and porous structure provide ample sites for gas molecules to adsorb. The interaction between the gas molecules and the framework can be tuned by modifying the organic linker, which in this case would be this compound. The bulky naphthalene group could potentially enhance the framework's affinity for certain gases through van der Waals interactions.
Furthermore, the controlled release of therapeutic gases like nitric oxide (NO) is another promising application. Coordination polymers based on 5-substituted isophthalates have been explored for their preliminary nitric oxide storage and release properties.
Selective Adsorption and Remediation of Chemical Pollutants
The selective adsorption of pollutants from air and water is a critical area of environmental science where MOFs have shown great promise. Isophthalic acid-based frameworks have been utilized for the removal of organic dyes and other harmful chemicals from aqueous solutions. The adsorption capacity is influenced by factors such as the pore size, surface area, and the chemical functionalities present on the organic linker. The aromatic nature of the naphthalene group in this compound could lead to enhanced adsorption of aromatic pollutants through π-π stacking interactions.
Below is a table summarizing the adsorption capacities of some representative isophthalic acid-based MOFs for various pollutants, illustrating the potential for materials derived from this compound.
| Adsorbent (Isophthalic Acid-Based MOF) | Pollutant | Adsorption Capacity (mg/g) | Reference |
| MOF-5 | Malachite Green | ~124 | nih.gov |
| Zn-based MOF | Methyl Orange | High | researchgate.net |
| MOF-5 | Methyl Orange | 1248.35 | researchgate.net |
This table is for illustrative purposes and shows data for related isophthalic acid-based MOFs, not specifically for this compound-based materials.
Luminescent Materials and Chemical Sensing Platforms
The inherent fluorescence of many organic linkers, including those with aromatic moieties like naphthalene, can be harnessed to create luminescent MOFs. These materials have applications in chemical sensing, where changes in luminescence intensity or wavelength can signal the presence of specific analytes.
Development of Metal-Organic Frameworks as Luminescent Sensors
Coordination polymers based on isophthalic acid derivatives and d10 metal centers are often luminescent. The emission properties can be tuned by the choice of both the metal ion and the organic linker. The naphthalene group in this compound is a well-known fluorophore, and its incorporation into a MOF structure is expected to yield materials with interesting photoluminescent properties.
Detection and Quantification of Specific Analytes (e.g., Metal Ions, Organic Solvents)
Luminescent MOFs can act as highly sensitive and selective chemical sensors. The presence of an analyte can either quench or enhance the luminescence of the MOF through various mechanisms, including electron transfer, energy transfer, or interactions with the framework's open metal sites or organic linkers. For example, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have been shown to selectively detect Fe(III) and Cr(VI) ions in water through fluorescence quenching. Similarly, dysprosium-based MOFs with 5-aminoisophthalic acid have demonstrated sensory capacity for different solvents.
The following table provides examples of analyte detection using isophthalic acid-based luminescent MOFs, suggesting the potential sensing applications for materials synthesized with this compound.
| MOF System (Isophthalic Acid-Based) | Analyte Detected | Detection Method | Reference |
| [Cd(bipa)]n | Fe(III), Cr(VI) | Fluorescence Quenching | nih.gov |
| Dysprosium-5aip MOF | Various Solvents | Luminescence Variation | mdpi.com |
| [Zn(H2dhtp)(2,2′-bpy)(H2O)]n | Water, Methanol (B129727) | Luminescence Turn-on | sci-hub.se |
This table is for illustrative purposes and shows data for related isophthalic acid-based MOFs, not specifically for this compound-based materials.
Advanced Electronic and Optoelectronic Materials
The integration of bespoke organic ligands into inorganic frameworks has paved the way for a new generation of advanced materials with tunable electronic and optoelectronic properties. At the forefront of this research is the use of aromatic carboxylic acids, such as this compound, as molecular building blocks. The unique architecture of this ligand, which combines a naphthalene chromophore with an isophthalic acid binding unit via a flexible ether linkage, offers significant potential for the construction of functional materials. While direct studies on materials exclusively derived from this compound are not extensively documented in publicly available research, the principles governing their potential applications can be understood by examining analogous systems. Research on metal-organic frameworks (MOFs) and coordination polymers incorporating structurally related naphthalene-based dicarboxylate and diimide linkers provides valuable insights into how these materials can be engineered for use in semiconducting nanostructures and photo-responsive devices.
Fabrication of Semiconducting Nanostructures and Wires
The development of semiconducting materials is fundamental to modern electronics. Metal-organic frameworks, with their crystalline and porous nature, offer a versatile platform for creating novel semiconductors. The electronic properties of these materials, including their band gap and conductivity, can be finely tuned by judicious selection of the metal nodes and organic linkers.
Although specific research on the semiconducting properties of materials based on this compound is limited, studies on analogous MOFs constructed from other naphthalene-based dicarboxylic acids have demonstrated their potential as semiconductors. For example, a series of zinc-based MOFs synthesized with different para-dicarboxylic acids, including 2,6-napthalenedicarboxylate (NDC), have been shown to exhibit semiconducting behavior. The band gap energies of these materials can be determined from their solid-state UV-vis absorption spectra. In one such study, the MOF incorporating the NDC linker was found to have a band gap of 3.26 eV, indicating its semiconducting nature. acs.org This suggests that MOFs constructed with this compound could similarly possess semiconducting properties, with the naphthalene moiety playing a crucial role in the electronic structure of the material.
The introduction of different functional groups or chromophores, such as the naphthalen-1-ylmethoxy group, can further modulate the electronic band structure and charge transport properties of the resulting MOFs. The large π-conjugated system of the naphthalene unit can facilitate charge transfer, which is a key characteristic of semiconducting materials. researchgate.net The precise arrangement of these linkers within the crystal structure, dictated by the coordination chemistry of the metal centers, will ultimately determine the dimensionality and efficiency of charge transport pathways, making the design of one-, two-, or three-dimensional semiconducting nanostructures and wires a tangible possibility.
| Material | Organic Linker | Band Gap (Eg) [eV] | Reference |
|---|---|---|---|
| MOF-1 | Benzene-1,4-dicarboxylic acid (BDC) | 3.39 | acs.org |
| MOF-2 | Biphenyl-4,4′-dicarboxylic acid (BDA) | 3.25 | acs.org |
| MOF-3 | 2,6-Napthalenedicarboxylate (NDC) | 3.26 | acs.org |
| MOF-4 | 4,4′-Azodibenzoic acid (ADA) | 2.00 | acs.org |
Design of Photo-responsive Materials and Molecular Switches
Photo-responsive materials, which undergo a change in their properties upon exposure to light, are of great interest for applications in sensing, data storage, and molecular machinery. The incorporation of photoactive molecules, or chromophores, into the structure of MOFs is a promising strategy for creating such materials. The naphthalene group within this compound is a well-known chromophore that can absorb UV light and participate in energy transfer processes, making it a suitable candidate for the design of photo-responsive systems. researchgate.net
Research on MOFs containing naphthalene-based linkers has demonstrated a range of photo-responsive behaviors, including photochromism and photoluminescence. For instance, a novel metal-organic framework constructed from zinc ions, 2,6-naphthalenedicarboxylic acid (H₂NDC), and a naphthalene diimide (NDI) derivative has been shown to exhibit outstanding photochromic performance. nih.gov This behavior is attributed to photoinduced electron transfer between electron-rich guest molecules and the electron-deficient host framework. nih.gov The material displays a discriminative photochromic response in the presence of different electron-rich solvents, highlighting the role of host-guest interactions in modulating the photo-response. nih.gov
Furthermore, lanthanide-based MOFs constructed with 2,6-naphthalenedicarboxylate have been extensively studied for their photoluminescent properties. rsc.orgrsc.orgacs.org In these materials, the naphthalene-based linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide metal centers, which then emit light at their characteristic wavelengths. For example, a europium-based MOF with an NDC linker exhibits a sharp red-orange luminescence at 613 nm with a quantum efficiency of 3.56%. rsc.orgrsc.org This antenna effect is a key principle in the design of luminescent MOFs for applications in sensing and lighting.
The concept of molecular switches, where a molecule can be reversibly shifted between two or more stable states by an external stimulus like light, can also be realized in MOFs. Photoswitchable molecules such as azobenzenes, spiropyrans, and diarylethenes can be incorporated as linkers in MOFs to create materials with dynamic properties. researchgate.netmdpi.com While not a traditional photoswitch itself, the naphthalene moiety can be part of a larger system that facilitates photo-induced changes. For example, the photo-excitation of naphthalene-based linkers could trigger conformational changes or energy transfer processes that alter the properties of the material, effectively acting as a component of a molecular switch.
| Material | Key Components | Observed Phenomenon | Key Findings | Reference |
|---|---|---|---|---|
| {[Zn(3-DPMNI)0.5(NDC)]·3DMF} | Zn2+, 2,6-Naphthalenedicarboxylic acid (NDC), N,N′-bis(3-pyridylmethyl)-1,4,5,8-naphthalene diimide (DPMNI) | Photochromism | Exhibits photoinduced electron transfer between guest molecules and the host framework. | nih.govrsc.org |
| SLUG-51 | Eu3+, 2,6-Naphthalenedicarboxylate (NDC) | Photoluminescence | Shows sharp red-orange emission at 613 nm with a quantum efficiency of 3.56%. | rsc.orgrsc.org |
| Eu-MOF | Eu3+, 2,6-Naphthalenedicarboxylate (NDC) | Photoluminescence | Quantum yield of 11.0% upon excitation at 396 nm. | researchgate.net |
| Tb-MOF | Tb3+, 2,6-Naphthalenedicarboxylate (NDC) | Photoluminescence | Quantum yield of 32.5% upon excitation at 341 nm. | researchgate.net |
Conclusions and Future Research Trajectories
Summary of Current Research Achievements and Methodological Advancements
Currently, there is a lack of specific published research detailing the synthesis, characterization, and application of MOFs or CPs derived from 5-(Naphthalen-1-ylmethoxy)isophthalic acid. While general methodologies for the solvothermal synthesis of coordination polymers using other 5-substituted isophthalic acids are well-established, specific adaptations or advancements for this particular ligand have not been documented. The primary achievement to date is the synthesis of the ligand itself, which is commercially available, indicating that the foundational organic chemistry has been addressed. However, its utility in materials science remains an open question.
Identification of Unexplored Avenues in Ligand Design and Synthetic Methodologies
The absence of dedicated research presents a wealth of unexplored avenues. Future work should focus on systematically exploring the coordination chemistry of this compound with a variety of metal ions. Key areas for investigation include:
Systematic Synthetic Screening: A comprehensive investigation of reaction conditions (e.g., solvents, temperature, pH, and metal-to-ligand ratios) is necessary to understand the self-assembly processes and to identify optimal conditions for crystallizing novel MOF and CP structures.
Influence of the Naphthalene (B1677914) Moiety: Research should be directed at understanding how the bulky naphthalen-1-ylmethoxy group influences the resulting framework topologies. This could lead to the formation of unique network structures with tailored pore environments.
Post-Synthetic Modification: The potential for post-synthetic modification of the naphthalene ring could be an exciting avenue for introducing new functionalities into a pre-formed framework.
Projections for Novel MOF/CP Architectures with Enhanced and Tunable Functionality
The structural characteristics of this compound suggest the potential for creating novel MOF and CP architectures with interesting properties:
Porous Frameworks for Gas Sorption: The inherent bulk of the naphthalene group may lead to the formation of porous frameworks with specific affinities for aromatic guest molecules through π-π stacking interactions. This could be exploited for applications in the separation of aromatic compounds.
Luminescent Materials: The naphthalene moiety is a known fluorophore. Incorporating this ligand into a coordination framework could result in materials with interesting photoluminescent properties, potentially applicable in chemical sensing or as optical materials.
Chiral Frameworks: While the ligand itself is not chiral, its coordination in a non-centrosymmetric fashion could lead to the formation of chiral MOFs, which are of interest for enantioselective separations and catalysis.
Potential for Integration with Other Advanced Materials for Hybrid Functional Systems
Once well-characterized MOFs and CPs based on this compound are synthesized, their integration with other advanced materials could lead to the development of hybrid systems with synergistic properties. Potential areas of exploration include:
Mixed-Matrix Membranes: Incorporating crystalline MOF particles into polymer matrices could enhance the performance of membranes for gas separation or pervaporation.
Composite Catalysts: Dispersing catalytically active nanoparticles within the pores of a MOF derived from this ligand could lead to shape-selective catalysts with enhanced stability.
Sensor Arrays: The potential luminescent properties of these materials could be harnessed in the development of sensor arrays by integrating them with transducer platforms.
Q & A
Q. What are the common synthetic routes for 5-(Naphthalen-1-ylmethoxy)isophthalic acid, and what analytical methods confirm its purity?
Methodological Answer: The compound is typically synthesized via Suzuki cross-coupling reactions. For example, 2-(naphthalen-1-yl)-1,3,2-dioxaborolane reacts with brominated isophthalic acid derivatives under palladium catalysis to introduce the naphthalene moiety . Post-synthesis, purity is confirmed using:
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Methodological Answer: SCXRD reveals a bent molecular conformation around the central CH₂–O bond, with aromatic rings forming dihedral angles of 57.4–59.1° (naphthalene-modified derivatives) or 87.78° (tricarboxylate analogs) . Key stabilizing interactions include:
- Hydrogen bonds: O–H⋯O bonds (1.81–1.92 Å) form cyclic motifs (e.g., R33(10) or R22(8) graph sets) between carboxylic groups and solvent molecules.
- C–H⋯O interactions: Non-conventional hydrogen bonds (2.47–2.55 Å) further stabilize the lattice .
- π-stacking: Limited in naphthalene derivatives due to herringbone packing, reducing interlayer interactions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Use gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Work in fume hoods to prevent inhalation of fine particles.
- Storage: Keep in airtight containers at controlled temperatures; degradation products may pose unforeseen hazards .
- Disposal: Follow federal/state regulations for hazardous waste, using certified disposal services .
Advanced Research Questions
Q. How does this compound perform as a ligand in coordination polymers, and what factors influence its coordination geometry?
Methodological Answer: The tricarboxylate groups enable diverse coordination modes in metal-organic frameworks (MOFs). For example:
- Hydrothermal synthesis with Co(II) or Mn(II) yields polymers like {[Co(L)]·CH₃CN}ₙ, where L = 5-(benzimidazolyl)isophthalate.
- Rigid ligand geometry: The naphthalene moiety and carboxylate spacing influence pore size and metal ion selectivity (e.g., Tb-MOFs for luminescent sensing) .
- Solvent effects: Polar solvents (e.g., DMSO) compete for coordination sites, altering network topology .
Q. What strategies resolve discrepancies in crystallographic data interpretation for this compound?
Methodological Answer:
- Multi-technique validation: Cross-check SCXRD data with powder XRD (PXRD) to confirm phase purity .
- Hydrogen bond analysis: Use software like SHELXL97 or PLATON to differentiate between O–H⋯O and C–H⋯O interactions, avoiding misinterpretation of electron density maps .
- Thermal analysis: TGA identifies solvent molecules (e.g., DMSO or H₂O) that may distort lattice parameters if overlooked .
Q. How do researchers assess the toxicological risks of this compound in inhalation or dermal exposure studies?
Methodological Answer: Systematic reviews follow these steps (adapted from naphthalene toxicology frameworks):
- Inclusion criteria: Prioritize studies on lab mammals (rats/mice) with defined exposure routes (inhalation, oral, dermal) .
- Risk of bias (RoB) assessment: Evaluate randomization, dose reporting, and outcome transparency using standardized questionnaires .
- Confidence rating: Rate evidence quality (e.g., "high confidence" for consistent respiratory effects across species) .
- Mechanistic studies: Investigate bioactivation pathways (e.g., cytochrome P450-mediated oxidation) to predict metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
